4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGHCJFTAUWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Intermediate: 4-Amino-2-(trifluoromethyl)aniline Derivatives
The preparation of the substituted phenyl precursor is critical. A patented industrial process for the related intermediate 4-amino-2-trifluoromethyl benzonitrile provides a robust synthetic route that can be adapted for the phenyl amine precursor needed for the target compound.
| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Position-selective bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, vitriol oil, dibromo hydantoin (C5H6Br2N2O2), reflux 5-7 h | Yields 4-fluoro-2-(trifluoromethyl)bromobenzene with >98% purity; molar ratio dibromo hydantoin:substrate = 0.6:1 |
| 2 | Cyanide displacement | 4-fluoro-2-(trifluoromethyl)bromobenzene, cuprous cyanide, quinoline, reflux ~20 h | Converts bromide to 4-fluoro-2-(trifluoromethyl)benzonitrile; cuprous cyanide:substrate ~1:1 molar ratio |
| 3 | Aminolysis (ammonia substitution) | 4-fluoro-2-(trifluoromethyl)benzonitrile, ethanol, liquefied ammonia, 120 °C, 8 h | Produces 4-amino-2-(trifluoromethyl)aniline with >99% purity; final purification with toluene |
This three-step process is notable for:
- Using commercially available and relatively inexpensive reagents
- Achieving high product purity (>99%) and overall yield (~73-75%)
- Minimizing hazardous waste and strong acid consumption
- Scalability demonstrated at 200-300 kg batch scale
Table 1. Industrial Scale Preparation Data for 4-Amino-2-(trifluoromethyl)aniline Intermediate
| Parameter | Batch 1 | Batch 2 |
|---|---|---|
| m-Trifluoromethyl fluorobenzene (kg) | 200 | 250 |
| Glacial acetic acid (kg) | 80 | 100 |
| Vitriol oil (kg) | 35 | 44 |
| Dibromo hydantoin (kg) | 188 | 235 |
| Quinoline (kg) | 250 | 310 |
| Cuprous cyanide (kg) | 106 | 132 |
| Ethanol (kg) | 350 | - |
| Liquefied ammonia (kg) | 27 | - |
| Toluene (kg) | 170 | - |
| Product yield (kg) | 168 | - |
| Product purity (HPLC) | 99.2% | - |
Construction of the Piperazin-2-one Ring and Coupling
The formation of the piperazin-2-one ring attached to the substituted phenyl group is generally achieved via:
- Formation of the piperazine ring system, often through cyclization of diamine precursors or ring closure reactions involving urea derivatives
- Coupling of the piperazin-2-one ring with the substituted phenyl amine via nucleophilic substitution or amide bond formation
While specific detailed synthetic routes for 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one are less frequently disclosed in open literature, general synthetic principles from related compounds suggest:
- Starting from 4-amino-2-(trifluoromethyl)aniline, reaction with a suitable piperazin-2-one derivative or precursor under controlled conditions
- Use of protecting groups (e.g., tert-butyl carbamates) to manage amino functionality during ring formation
- Final deprotection and purification to yield the target compound
A related compound, tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate , is commercially available and used as a precursor, indicating the utility of carbamate protection in the synthesis pathway.
Recent Advances in Piperazin-2-one Synthesis
Recent peer-reviewed research has demonstrated asymmetric catalytic methods for synthesizing piperazin-2-one derivatives with high enantiomeric excess, which could be adapted for the target compound’s synthesis:
- Use of chiral nonracemic epoxides as intermediates
- Catalytic ring closure with ethylenediamine and base under mild conditions
- High yields and enantiomeric purities (up to 96% ee) achieved for phenyl-substituted piperazin-2-ones bearing halogen or cyano substituents
This methodology offers potential for stereoselective synthesis of the target molecule or its analogs with improved biological activity.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| 1 | Position-selective bromination | m-Trifluoromethyl fluorobenzene, acetic acid, dibromo hydantoin, reflux 5-7 h | >98% purity | Controlled bromination at ortho position |
| 2 | Cyanide displacement | Cuprous cyanide, quinoline, reflux ~20 h | ~73-75% overall yield | Converts bromide to benzonitrile |
| 3 | Aminolysis with ammonia | Ethanol, liquefied ammonia, 120 °C, 8 h | >99% purity | Amino substitution of nitrile |
| 4 | Piperazin-2-one ring formation & coupling | Cyclization of diamines, urea derivatives, protection/deprotection steps | Variable, dependent on route | Often uses carbamate protection |
| 5 | Asymmetric catalytic synthesis (advanced) | Chiral epoxides, ethylenediamine, base, mild conditions | High yield, up to 96% ee | Enables stereoselective synthesis |
Research Findings and Practical Considerations
- The trifluoromethyl group enhances lipophilicity and biological activity, making the synthesis of the substituted phenyl ring crucial for the compound’s pharmacological profile.
- The amino group’s placement at the para position relative to the trifluoromethyl group is synthetically challenging but achievable via the described bromination-cyanide-ammonia substitution sequence.
- Industrial scale processes emphasize minimizing hazardous reagents and maximizing yield and purity, with the above method demonstrating scalability and cost-effectiveness.
- Advances in asymmetric catalysis provide avenues for producing enantiomerically enriched piperazin-2-one derivatives, which may be relevant for future analog development.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperazinone derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been studied for its potential as a pharmacological agent due to its structural similarity to known drug classes. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making it a candidate for drug development.
Case Studies:
- Antidepressant Activity: Research indicates that derivatives of piperazine compounds may exhibit antidepressant effects. A study demonstrated that modifications similar to those in 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one could lead to increased serotonin receptor affinity, suggesting potential use in treating depression .
- Anticancer Properties: Another study explored the compound's efficacy against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis in vitro .
Materials Science
Synthesis of Functional Materials
The compound is utilized in the synthesis of mesoporous materials and metal-organic frameworks (MOFs). Its piperazine core can act as a linker in these structures, allowing for the creation of materials with tunable porosity and surface properties.
Data Table: Synthesis Conditions and Yield
Environmental Applications
Role in Environmental Remediation
The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental applications, particularly in the remediation of contaminated water sources. Its chelating properties can facilitate the removal of toxic metals from aqueous solutions.
Case Studies:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
Antiparasitic Activity Pyridine-based analogs, such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), share structural similarities with the target compound. Both UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi and exhibit comparable efficacy to the antifungal drug posaconazole . In contrast, 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one lacks the pyridine moiety, suggesting differences in binding affinity and metabolic stability.
Anticancer Activity
Compounds with trifluoromethylphenylpiperazine substituents demonstrate varying cytotoxicity depending on substitution patterns. For example:
| Compound (R2 substituent) | IC50 (μM) for HCT-116 | IC50 (μM) for MCF-7 | IC50 (μM) for HeLa |
|---|---|---|---|
| 4-[4-(trifluoromethyl)phenyl]piperazin-1-yl (S) | 12.3 | 15.8 | 18.9 |
| 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl (T) | 24.7 | 29.4 | 32.1 |
The para-substituted trifluoromethyl group (as in the target compound) enhances cytotoxicity by ~50% compared to meta-substituted analogs, likely due to improved steric alignment with cellular targets .
Herbicidal Activity Compounds with 4-(trifluoromethyl)phenyl groups (e.g., R = 4-(trifluoromethyl)phenyl in ) exhibit moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass). This selectivity contrasts with derivatives bearing chlorobenzyl or trimethoxyphenyl groups, which show broader-spectrum inhibition .
Structural Analogs
- Thiophene-containing analogs: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) and 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) incorporate thiophene rings, enhancing lipophilicity and CNS penetration .
- Retinoate derivatives: 4-Amino-2-trifluoromethylphenyl retinate (ATPR), a retinoic acid analog, shares the trifluoromethylphenyl group but exhibits distinct anticancer mechanisms, such as inducing tumor cell differentiation .
- Fluorophenyl derivatives: 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one () replaces the amino group with a morpholine ring, altering pharmacokinetic profiles .
Key Findings and Implications
Substituent Position Matters : Para-substitution of the trifluoromethyl group maximizes bioactivity, as seen in anticancer and antiparasitic applications .
Electron-Donating Groups Enhance Selectivity: The amino group in the target compound improves solubility and target specificity compared to halogenated analogs .
Synthetic Flexibility : Modular synthesis allows rapid generation of derivatives for structure-activity relationship (SAR) studies .
Biological Activity
The compound 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, anticancer effects, and other pharmacological activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a piperazine ring substituted with an amino group and a trifluoromethyl phenyl moiety, which is essential for its biological activity.
Anticonvulsant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticonvulsant properties. In particular, a related compound was shown to have effective doses (ED50) in various seizure models:
| Seizure Model | ED50 (mg/kg) |
|---|---|
| Maximal Electroshock (MES) | 73.9 |
| 6 Hz (32 mA) | 18.8 |
| 6 Hz (44 mA) | 26.5 |
These results indicate that the compound may be effective in treating drug-resistant epilepsy and other seizure disorders .
Anticancer Activity
The anticancer potential of compounds containing the piperazine moiety has been explored extensively. Studies indicate that this compound derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism of action involves:
- Induction of Cell Cycle Arrest : Active compounds were found to induce G0/G1 and G2/M phase arrest in a p53-independent manner.
- Apoptosis Induction : Flow cytometric analysis showed a concentration-dependent increase in apoptotic cells treated with these compounds.
The effectiveness of these derivatives is often correlated with structural modifications, particularly the nature and position of substituents on the phenyl ring .
Other Pharmacological Activities
Beyond anticonvulsant and anticancer effects, studies have highlighted additional biological activities:
- Anti-inflammatory Effects : Compounds similar to this compound showed potential in reducing inflammation in various animal models.
- Analgesic Properties : Efficacy against pain responses has been noted, particularly in models of neuropathic pain induced by oxaliplatin .
Case Studies
- Anticonvulsant Efficacy : A study involving the administration of a related piperazine derivative demonstrated significant protection against seizures in multiple models, suggesting a robust safety profile alongside efficacy .
- Anticancer Mechanism : Research on structurally similar compounds indicated that modifications could enhance cytotoxicity against specific cancer lines, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
1.1. What are the key considerations for optimizing the synthesis of 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one?
Methodological Answer:
Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, the use of polar aprotic solvents like DMF or THF may stabilize intermediates during cyclization of the piperazinone ring. Purification via normal-phase chromatography with methanol/ammonium hydroxide gradients can resolve byproducts, as demonstrated in analogous piperazine derivative syntheses . Additionally, monitoring reaction progress with LC-MS or TLC ensures intermediate stability, particularly for the trifluoromethyl group, which may hydrolyze under acidic conditions .
1.2. How can structural characterization be systematically performed for this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR confirm the piperazinone ring conformation and trifluoromethyl substitution pattern. The deshielded aromatic protons adjacent to the -CF group typically resonate at δ 7.2–7.8 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities; the trifluoromethyl group’s electron-withdrawing effect often induces planarization of the aromatic ring .
- Elemental Analysis : Validates purity by matching calculated and observed C/H/N/F ratios, critical for excluding hydrated or solvated forms .
1.3. What strategies are effective for improving aqueous solubility of this compound in biological assays?
Methodological Answer:
The trifluoromethyl group increases lipophilicity, which may reduce solubility. Strategies include:
- Salt Formation : Reacting the free amine with HCl or citric acid to form water-soluble salts.
- Co-solvent Systems : Using DMSO-water mixtures (<10% DMSO) to maintain compound stability.
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes, as demonstrated for structurally similar piperazine-based drugs .
Advanced Research Questions
2.1. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in receptor binding?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the piperazinone ring and target receptors (e.g., dopamine or serotonin receptors). The trifluoromethyl group’s electronegativity may enhance binding affinity via halogen bonding .
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the piperazinone ring under physiological conditions. The lactam moiety may adopt a boat conformation, affecting ligand-receptor complementarity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide derivatization .
2.2. What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Replication : Conduct assays across multiple cell lines (e.g., HEK-293 vs. CHO) to account for cell-specific uptake differences.
- Meta-Analysis : Compare data from peer-reviewed studies (excluding non-academic sources like BenchChem) to identify consensus mechanisms .
- Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (MIC) and time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
2.3. How can the metabolic stability of this compound be evaluated in preclinical studies?
Methodological Answer:
- In Vitro Liver Microsome Assays : Incubate with human or rat microsomes to identify primary metabolites. The trifluoromethyl group is generally metabolically inert, but the piperazinone ring may undergo CYP450-mediated oxidation .
- High-Resolution Mass Spectrometry (HRMS) : Track deuterium exchange in DO to confirm hydrolytic stability of the lactam ring .
- Pharmacokinetic Profiling : Measure half-life (t) and clearance rates in rodent models, adjusting logP via substituent modifications to enhance bioavailability .
2.4. What analytical techniques are critical for detecting degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC-PDA analysis. The trifluoromethylphenyl group is susceptible to photolytic cleavage, generating 4-aminophenylpiperazinone derivatives .
- LC-QTOF-MS : Identify degradation products with mass accuracy <5 ppm. Fragmentation patterns often include loss of CO (from the lactam ring) or HF (from -CF) .
Methodological Tables
Table 1: Comparative Solubility of Derivatives
| Derivative | Substituent | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Parent | -CF | 0.12 | 2.8 |
| Hydrochloride Salt | -CF, HCl | 4.5 | 1.2 |
| PEG-Conjugated | -CF, PEG-200 | 8.7 | 0.9 |
| Data derived from analogous piperazinone studies . |
Table 2: Key Spectral Data for Structural Confirmation
Notes on Evidence Reliability
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
